molecular formula C11H12N2O B12813605 1-(2-methyl-1H-benzo[d]imidazol-5-yl)propan-1-one

1-(2-methyl-1H-benzo[d]imidazol-5-yl)propan-1-one

Cat. No.: B12813605
M. Wt: 188.23 g/mol
InChI Key: VUYJLYDNQUJBTB-UHFFFAOYSA-N
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Description

1-(2-Methyl-1H-benzo[d]imidazol-5-yl)propan-1-one is a benzimidazole derivative featuring a ketone group at the propan-1-one position and a methyl substituent at the 2-position of the benzo[d]imidazole ring. The benzimidazole scaffold is widely studied due to its pharmacological relevance, including applications in antiviral, anticancer, and antimicrobial agents . The propan-1-one moiety may influence electronic properties and binding interactions, making it a candidate for further exploration in medicinal chemistry.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

1-(2-methyl-3H-benzimidazol-5-yl)propan-1-one

InChI

InChI=1S/C11H12N2O/c1-3-11(14)8-4-5-9-10(6-8)13-7(2)12-9/h4-6H,3H2,1-2H3,(H,12,13)

InChI Key

VUYJLYDNQUJBTB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1)N=C(N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methyl-1H-benzo[d]imidazol-5-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions to form the benzimidazole ring. The methyl group can be introduced through alkylation reactions using methyl halides in the presence of a base. The propanone group can be added via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production of 1-(2-methyl-1H-benzo[d]imidazol-5-yl)propan-1-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors for efficient mixing and heat transfer, as well as purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(2-methyl-1H-benzo[d]imidazol-5-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding benzimidazole derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert ketone groups to alcohols.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized benzimidazole derivatives, reduced alcohol derivatives, and substituted benzimidazole compounds with various functional groups .

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Research has shown that benzimidazole derivatives, including 1-(2-methyl-1H-benzo[d]imidazol-5-yl)propan-1-one, exhibit significant antimicrobial properties. For instance, derivatives have been evaluated against a range of bacterial and fungal strains using methods such as the tube dilution technique. Compounds similar to 1-(2-methyl-1H-benzo[d]imidazol-5-yl)propan-1-one demonstrated effective minimum inhibitory concentrations (MICs), indicating their potential as antimicrobial agents .

Anticancer Properties
Benzimidazole derivatives have also been studied for their anticancer effects. A notable study evaluated the cytotoxicity of various benzimidazole compounds against human colorectal carcinoma cell lines. The findings indicated that certain derivatives exhibited IC50 values lower than standard chemotherapy drugs, suggesting their potential as effective anticancer agents .

Antioxidant Activity
The antioxidant properties of benzimidazole derivatives have been assessed through various assays. These compounds can scavenge free radicals and inhibit oxidative stress, making them candidates for further development in treating oxidative stress-related diseases .

Case Studies

Study Objective Findings
Antimicrobial Activity Evaluation Assess the efficacy of benzimidazole derivatives against microbial strainsCompounds exhibited significant antimicrobial activity with MIC values ranging from 1.27 to 2.65 µM against various strains .
Cytotoxicity against Cancer Cells Evaluate the anticancer potential of synthesized benzimidazole derivativesCertain compounds demonstrated IC50 values lower than standard treatments like 5-FU, indicating strong anticancer activity .
Antioxidant Activity Assessment Determine the antioxidant capacity of new benzimidazole derivativesCompounds showed promising results in scavenging free radicals, suggesting potential therapeutic applications in oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of 1-(2-methyl-1H-benzo[d]imidazol-5-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Substituents Key Functional Groups Reference
1-(2-Methyl-1H-benzo[d]imidazol-5-yl)propan-1-one Benzo[d]imidazole 2-Methyl, 5-propan-1-one Ketone, aromatic N-heterocycle
3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one Imidazole 1-Phenylpropan-1-one Ketone, phenyl group
1-(2-Methyl-5-nitro-1H-imidazol-4-yl)ethanone Imidazole 2-Methyl, 4-ethanone, 5-nitro Ketone, nitro group

Core Heterocyclic Ring Systems

  • Benzo[d]imidazole vs. Imidazole : The benzo[d]imidazole core in the target compound confers enhanced aromaticity and planar rigidity compared to simple imidazole derivatives (e.g., 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one). This rigidity may improve binding affinity in biological systems but could reduce solubility .
  • Electron-Withdrawing vs. In contrast, the nitro group in 1-(2-methyl-5-nitro-1H-imidazol-4-yl)ethanone is strongly electron-withdrawing, which may alter reactivity and metabolic stability .

Ketone Positioning and Chain Length

  • The propan-1-one group in the target compound provides a longer alkyl chain than the ethanone group in 1-(2-methyl-5-nitro-1H-imidazol-4-yl)ethanone. This extended chain could influence molecular conformation and interactions with hydrophobic pockets in target proteins .

Pharmacological and Physicochemical Implications

  • Bioactivity: Benzimidazole derivatives often exhibit enhanced bioactivity over imidazole analogs due to improved aromatic interactions.
  • However, the methyl group could counteract this by enhancing lipophilicity.

Biological Activity

1-(2-Methyl-1H-benzo[d]imidazol-5-yl)propan-1-one, a compound belonging to the benzimidazole class, has garnered attention in recent years due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The chemical formula for 1-(2-methyl-1H-benzo[d]imidazol-5-yl)propan-1-one is C11_{11}H12_{12}N2_2O, with a molecular weight of 188.22 g/mol. The compound features a benzimidazole moiety, which is known for its pharmacological significance.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler benzimidazole derivatives. For instance, a recent study outlines a method involving the reaction of 2-methylbenzimidazole with propanoyl chloride under basic conditions to yield the desired ketone .

Antitumor Activity

Research indicates that derivatives of benzimidazole, including 1-(2-methyl-1H-benzo[d]imidazol-5-yl)propan-1-one, exhibit significant antitumor activity. In particular, studies have demonstrated that related compounds show inhibitory effects against various cancer cell lines such as A549 (lung cancer), HCT116 (colon cancer), and HepG2 (liver cancer). The IC50_{50} values for these compounds ranged from 4 to 17 µM, indicating potent activity compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .

Compound Cell Line IC50_{50} (µM)
1-(2-Methyl-1H-benzo[d]imidazol-5-yl)propan-1-oneA5494
N-(5-bromo-2-hydroxy-benzylidene)-2-(2-(phenylthiomethyl)-1H-benzo[d]-imidazol-1-yl)acetohydrazideHCT11617

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have also been documented. For example, compounds with similar structures have shown effectiveness against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) below 10 µg/mL for some derivatives . This suggests that 1-(2-methyl-1H-benzo[d]imidazol-5-yl)propan-1-one may possess similar antimicrobial properties.

The exact mechanisms through which 1-(2-methyl-1H-benzo[d]imidazol-5-yl)propan-1-one exerts its biological effects are still under investigation. However, studies suggest that the compound may interact with various cellular targets involved in cancer proliferation and microbial resistance. For instance, molecular docking studies indicate potential binding to key enzymes and receptors implicated in tumor growth and bacterial survival .

Case Studies

Several case studies have highlighted the therapeutic potential of benzimidazole derivatives:

  • Antitumor Efficacy : A study evaluating a series of benzimidazole derivatives found that modifications at the 5-position significantly enhanced their cytotoxicity against cancer cell lines. The presence of halogen substituents was particularly beneficial in increasing potency against resistant strains .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial activity of substituted benzimidazoles revealed that certain derivatives effectively inhibited the growth of MRSA strains, showcasing their potential as alternative antibiotics amidst rising antibiotic resistance .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(2-methyl-1H-benzo[d]imidazol-5-yl)propan-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling or condensation reactions. For example, similar propan-1-one derivatives are synthesized using acetophenone derivatives and benzyl alcohols under catalytic conditions (e.g., palladacycles or acid catalysts). Optimization involves adjusting solvent polarity (e.g., DMF or ethanol), temperature (80–120°C), and catalyst loading (1–5 mol%) to enhance yield and purity . Microwave-assisted synthesis may reduce reaction time while maintaining regioselectivity of the benzimidazole ring .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation and purity assessment?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR are essential for verifying substituent positions on the benzimidazole and propanone moieties. For example, aromatic protons in the benzimidazole ring typically appear at δ 7.2–8.5 ppm .
  • X-ray Crystallography : Single-crystal analysis (e.g., SHELX refinement) resolves bond lengths and angles, confirming the keto-enol tautomerism of the propanone group. Hydrogen-bonding networks (e.g., N–H···O interactions) are critical for stabilizing the crystal lattice .
  • Elemental Analysis : Combustion analysis (C, H, N) validates purity, with deviations <0.4% indicating high sample quality .

Advanced Research Questions

Q. How do computational studies (e.g., DFT) contribute to understanding the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict frontier molecular orbitals (HOMO-LUMO gaps), revealing electron-rich regions in the benzimidazole ring and electrophilic sites at the propanone carbonyl. These insights guide modifications for enhanced bioactivity or stability. Solvent effects (PCM models) and Mulliken charge analysis further explain reactivity in nucleophilic environments .

Q. What hydrogen-bonding patterns are observed in crystallographic studies, and how do they influence molecular packing?

  • Methodological Answer : Graph set analysis (e.g., Etter’s rules) identifies common motifs like N–HO\text{N–H} \cdots \text{O} (R22_2^2(8) rings) and C–Hπ\text{C–H} \cdots \pi interactions. These patterns stabilize the crystal structure, with packing coefficients >70% indicating dense molecular arrangements. Disrupting these interactions (e.g., via methyl substitution) may alter solubility or melting points .

Q. How does structural modification of the benzimidazole ring affect biological activity (e.g., enzyme inhibition)?

  • Methodological Answer : Substituent effects are studied through Structure-Activity Relationship (SAR) assays. For example:

  • 2-Methyl Group : Enhances hydrophobic interactions with enzyme active sites (e.g., streptococcal hyaluronidase), improving inhibition (IC50_{50} values <10 µM).
  • Electron-Withdrawing Groups : Nitro or fluoro substituents at position 5 increase electrophilicity, enhancing covalent binding to cysteine residues .
  • Propanone Chain : Flexibility of the ketone group allows conformational adaptation to binding pockets .

Q. What strategies resolve discrepancies between experimental and theoretical spectroscopic data?

  • Methodological Answer :

  • Dynamic NMR : Detects tautomeric equilibria (e.g., keto ↔ enol) that may cause splitting of carbonyl signals.
  • 2D-COSY/HSQC : Assigns overlapping peaks in complex spectra, particularly in aromatic regions.
  • X-ray Refinement : Corrects misassignments of proton environments by cross-referencing crystallographic bond distances with predicted 13C^{13} \text{C}-NMR shifts .

Methodological Considerations

  • Synthetic Challenges : Trace metal impurities (e.g., Pd residues) can skew biological assays. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical .
  • Crystallization Optimization : Slow evaporation from DMSO/MeOH mixtures yields diffraction-quality crystals. Twinning issues, if present, are resolved using SHELXL’s TWIN command .
  • Biological Assay Design : Include positive controls (e.g., suramin for hyaluronidase inhibition) and validate activity through dose-response curves and molecular docking (AutoDock Vina) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.